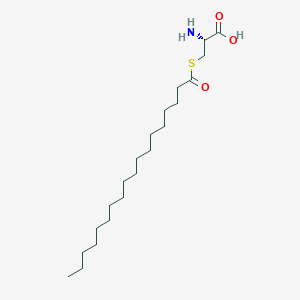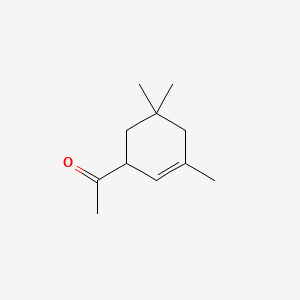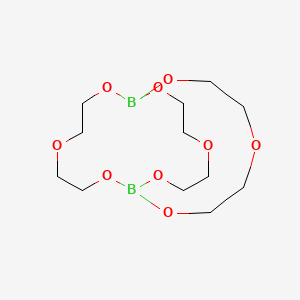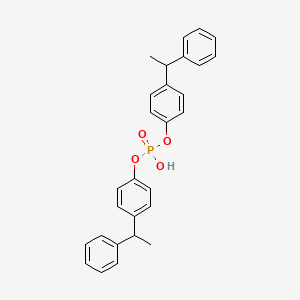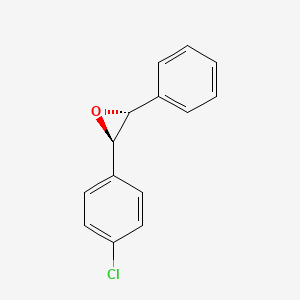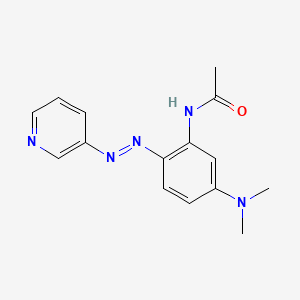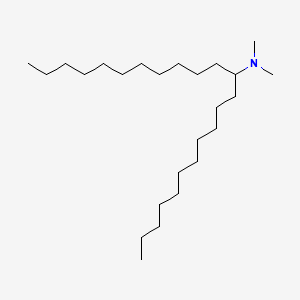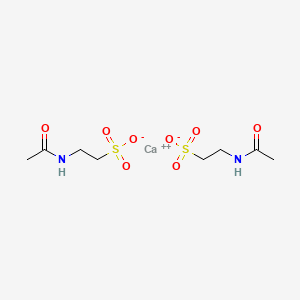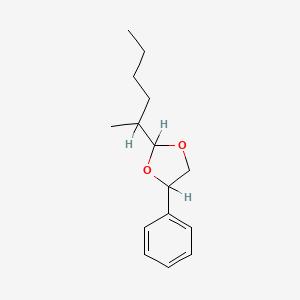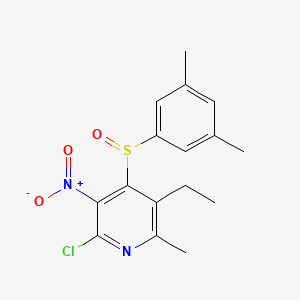
Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as chloro, sulfinyl, ethyl, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a sulfinyl chloride in the presence of a base. The reaction conditions often include solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a catalyst, metal hydrides.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 2-chloro-4-(3,5-dimethylphenyl)-5-methyl-
- 2-Chloro-4-(3,5-dimethylphenyl)pyridine
Uniqueness
Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and potential applications. The combination of chloro, sulfinyl, ethyl, methyl, and nitro groups in a single molecule makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
175437-68-0 |
|---|---|
Molecular Formula |
C16H17ClN2O3S |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
2-chloro-4-(3,5-dimethylphenyl)sulfinyl-5-ethyl-6-methyl-3-nitropyridine |
InChI |
InChI=1S/C16H17ClN2O3S/c1-5-13-11(4)18-16(17)14(19(20)21)15(13)23(22)12-7-9(2)6-10(3)8-12/h6-8H,5H2,1-4H3 |
InChI Key |
QNFLCCUNSGWLSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C(=C1S(=O)C2=CC(=CC(=C2)C)C)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


